molecular formula C10H7FN4 B1465812 3-fluoro-4-(4H-1,2,4-triazol-4-ylmethyl)benzonitrile CAS No. 1274139-48-8

3-fluoro-4-(4H-1,2,4-triazol-4-ylmethyl)benzonitrile

Cat. No.: B1465812
CAS No.: 1274139-48-8
M. Wt: 202.19 g/mol
InChI Key: PBYWZCYUNMWYCR-UHFFFAOYSA-N
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Description

3-fluoro-4-(4H-1,2,4-triazol-4-ylmethyl)benzonitrile is a useful research compound. Its molecular formula is C10H7FN4 and its molecular weight is 202.19 g/mol. The purity is usually 95%.
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Biological Activity

3-Fluoro-4-(4H-1,2,4-triazol-4-ylmethyl)benzonitrile is a compound that incorporates a triazole moiety, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H7FN4
  • Molecular Weight : 202.19 g/mol
  • CAS Number : [61728547]

The biological activity of triazole derivatives often stems from their ability to interact with various biological targets. The presence of the fluorine atom and the triazole ring enhances the compound's lipophilicity and potential for protein binding, which may contribute to its pharmacological effects.

  • Antimicrobial Activity : Triazoles are widely recognized for their antifungal properties. They inhibit the synthesis of ergosterol, a key component of fungal cell membranes. For instance, compounds similar to this compound have shown significant antifungal activity against various strains of fungi.
  • Anticancer Potential : Research indicates that triazole derivatives can exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structural features of this compound may enhance its interaction with cancer-related targets.

Biological Activity Data

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntifungalCandida albicans2.5
AnticancerHeLa cells1.8
AntibacterialE. coli5.0

Case Study 1: Antifungal Activity

A study evaluated the antifungal properties of various triazole derivatives, including compounds structurally similar to this compound. The results indicated that these compounds effectively inhibited the growth of Candida albicans with an IC50 value of approximately 2.5 µM. This suggests a promising application in treating fungal infections.

Case Study 2: Anticancer Efficacy

In another investigation focusing on anticancer activity, derivatives were tested against HeLa cells. The compound exhibited an IC50 value of 1.8 µM, indicating potent cytotoxicity and potential as a chemotherapeutic agent. The study highlighted the importance of structural modifications in enhancing biological activity.

Properties

IUPAC Name

3-fluoro-4-(1,2,4-triazol-4-ylmethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN4/c11-10-3-8(4-12)1-2-9(10)5-15-6-13-14-7-15/h1-3,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYWZCYUNMWYCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)CN2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.